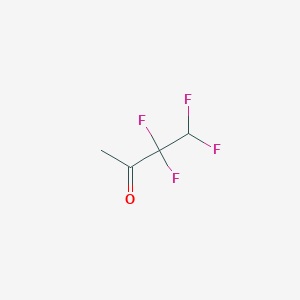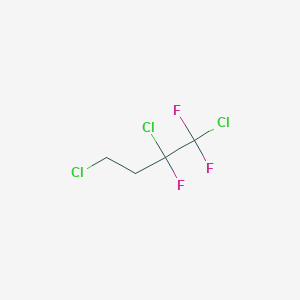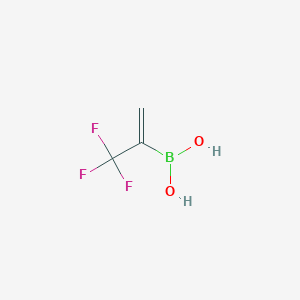![molecular formula C12H17FN2O2S B1304135 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane CAS No. 849924-88-5](/img/structure/B1304135.png)
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane
Overview
Description
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane is a compound that falls within the chemical class of diazepanes, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. The specific structure of this compound indicates the presence of a fluorine atom and a methylsulfonyl group attached to a phenyl ring, which is further connected to the diazepane ring.
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including those with sulfonyl groups, can be achieved through multicomponent reactions. One approach is the cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, which allows for the direct stereoselective synthesis of 1,4-diazepane derivatives under solvent- and catalyst-free conditions . Another method involves the aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates, leading to C-sulfonylated 1,4-diazepines . Additionally, a two-step synthesis involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction can be used to create 1-sulfonyl 1,4-diazepan-5-ones .
Molecular Structure Analysis
The molecular structure of diazepines can be complex, and their formation can involve intramolecular reactions such as dehydrofluorination. For example, the intramolecular elimination of hydrogen fluoride from azo-compounds with methyl and fluorine substituents can lead to the formation of 1,2-diazepines . Although this paper does not directly discuss 1,4-diazepanes, it provides insight into the types of intramolecular reactions that can influence the molecular structure of related compounds.
Chemical Reactions Analysis
The chemical reactivity of diazepane derivatives can be influenced by the presence of sulfonyl groups and other substituents. Sequential migrations of sulfonyl groups, as described in the synthesis of C-sulfonylated 1,4-diazepines, indicate that these compounds can undergo transformations that affect their chemical structure . The Ugi reaction followed by Mitsunobu cyclization or sulfuryl diimidazole-induced cyclization demonstrates the versatility of diazepane derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, we can infer that the presence of fluorine and sulfonyl groups would impact these properties. Fluorine atoms are highly electronegative, which could affect the compound's polarity and reactivity. The sulfonyl group is also a strong electron-withdrawing group, which could influence the acidity and stability of the compound. The methods of synthesis described in the papers suggest that these compounds can be tailored for specific properties through the choice of reactants and reaction conditions .
Scientific Research Applications
Electrophilic Fluorinating Agents : Research has described the synthesis and application of diazabicyclo octane derivatives as electrophilic fluorinating agents. These compounds have shown effectiveness in site-selective electrophilic fluorination of various organic substrates, including steroidal enol acetates and silyl enol ethers, which is significant for organic synthesis and pharmaceutical applications (Banks et al., 1996).
Regiospecific Synthesis and Structural Studies : Another study explored the regiospecific synthesis and structural analysis of diazepinones and diazepines, including those with fluoro-substituents. This research is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including materials science and drug development (Alonso et al., 2020).
Synthesis and Applications in Organic Chemistry : A range of papers have been published detailing the synthesis of various diazepine derivatives, including those involving fluorine atoms. These studies contribute to the broader understanding of the chemical properties of these compounds and their potential applications in organic synthesis, pharmaceuticals, and materials science (Lal, 1993).
Microwave-Assisted Synthesis : Research into the microwave-assisted synthesis of diazepine derivatives demonstrates a novel and efficient method for producing these compounds, which is relevant for speeding up chemical synthesis processes in various industrial applications (Wlodarczyk et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit cyclooxygenase (cox) enzymes , which play a key role in inflammation. By inhibiting these enzymes, these compounds can effectively reduce inflammation .
Biochemical Pathways
Similar compounds have been found to affect cell division by inhibiting polo-like kinase 4 (plk4), a serine/threonine protein kinase . This inhibition can affect the expression of downstream signaling pathway proteins regulated by PLK4 .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that they can be effectively absorbed and distributed in the body.
Result of Action
Similar compounds have been found to release moderate amounts of nitric oxide (no), which has vasodilator activity and inhibits platelet aggregation . This could potentially decrease the side effects associated with selective COX-2 inhibitors .
properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOURYCDZUNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382628 | |
| Record name | 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849924-88-5 | |
| Record name | 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















